molecular formula C7H10O2S5 B158742 1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]- CAS No. 128258-71-9

1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-

Cat. No. B158742
M. Wt: 286.5 g/mol
InChI Key: UTMMADNPHWSIIH-UHFFFAOYSA-N
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Description

1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]- is an organosulfur compound . It has been used as a linker for the construction of new compounds with interesting properties . It has been studied as a model photosensitizer in dye-sensitized solar cells due to its ability to harvest light photons and inject the excited electrons into a photoanode .


Synthesis Analysis

The synthesis of 1,3-dithiole-2-thiones is based on [4+2] cycloaddition of the 1,3-dithiole-2,4,5-trithione oligomer to various unsaturated acyclic, carbocyclic, and heterocyclic compounds . The dianion C3S52- is purified as the tetraethylammonium salt of the zincate complex [Zn(C3S5)2]2- .


Molecular Structure Analysis

The electronic and molecular properties of isolated and adsorbed nickel complexes with dmit ligands have been investigated using first-principles calculations based on the density functional theory (DFT) . The most stable adsorption configurations found are the S thiole –S thiolate and the planar forms for the nickel complex .


Chemical Reactions Analysis

Reduction of carbon disulfide with sodium affords sodium 1,3-dithiole-2-thione-4,5-dithiolate together with sodium trithiocarbonate . The dianion C3S52- is purified as the tetraethylammonium salt of the zincate complex [Zn(C3S5)2]2-. This salt converts to the bis(thioester) upon treatment with benzoyl chloride .


Physical And Chemical Properties Analysis

Metal complexes based on 1,3-dithiole-2-thione-4,5-dithiolate (dmit) ligand have been intensively studied for more than 40 years due to their unusual chemical and physical properties . The highly delocalized frontier orbitals allow direct electron transfer through the ligand π orbitals .

Future Directions

Given the intriguing properties of 1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-, future research could focus on exploring its potential applications in various fields such as photovoltaic technology . Additionally, further studies could investigate its synthesis and chemical reactions to develop new compounds with interesting properties .

properties

IUPAC Name

4,5-bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2S5/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h8-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMMADNPHWSIIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC1=C(SC(=S)S1)SCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368104
Record name 1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiole-2-thione

CAS RN

128258-71-9
Record name 1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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